4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core. This is followed by further functionalization to introduce the hydroxyphenoxypropyl and phenylpyrrolidinone groups . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one include other benzimidazole derivatives such as:
- 2-(2-Hydroxyphenyl)benzimidazole
- 5,6-Dimethylbenzimidazole
- Thiabendazole
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-21(18-32-22-11-5-2-6-12-22)17-29-24-14-8-7-13-23(24)27-26(29)19-15-25(31)28(16-19)20-9-3-1-4-10-20/h1-14,19,21,30H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWEXZNAMDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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